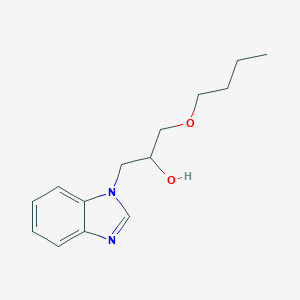
1-(Benzimidazol-1-yl)-3-butoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzimidazol-1-yl)-3-butoxypropan-2-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(Benzimidazol-1-yl)-3-butoxypropan-2-ol is not fully understood. However, it is believed to inhibit the activity of enzymes that are essential for the growth and survival of bacteria and cancer cells.
Biochemical and Physiological Effects
1-(Benzimidazol-1-yl)-3-butoxypropan-2-ol has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, which are essential for the growth and survival of bacteria and cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(Benzimidazol-1-yl)-3-butoxypropan-2-ol in lab experiments is its high yield during synthesis. This makes it an attractive compound for further research. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of 1-(Benzimidazol-1-yl)-3-butoxypropan-2-ol. One direction is to further investigate its antimicrobial properties and its potential use as a broad-spectrum antibiotic. Another direction is to study its potential as an anticancer agent and to optimize its use in cancer treatment. Additionally, more research is needed to understand its mechanism of action and to optimize its use in lab experiments.
Synthesis Methods
The synthesis of 1-(Benzimidazol-1-yl)-3-butoxypropan-2-ol involves the reaction of benzimidazole with 3-butoxypropan-2-ol in the presence of a suitable catalyst. The reaction is carried out under mild conditions, and the yield of the product is high.
Scientific Research Applications
1-(Benzimidazol-1-yl)-3-butoxypropan-2-ol has been found to have potential applications in various fields of scientific research. It has been studied for its antimicrobial properties and has shown promising results in inhibiting the growth of various bacteria and fungi. It has also been studied for its anticancer properties and has shown potential in inhibiting the growth of cancer cells.
properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-(benzimidazol-1-yl)-3-butoxypropan-2-ol |
InChI |
InChI=1S/C14H20N2O2/c1-2-3-8-18-10-12(17)9-16-11-15-13-6-4-5-7-14(13)16/h4-7,11-12,17H,2-3,8-10H2,1H3 |
InChI Key |
LBXDGWRHXXOQOU-UHFFFAOYSA-N |
SMILES |
CCCCOCC(CN1C=NC2=CC=CC=C21)O |
Canonical SMILES |
CCCCOCC(CN1C=NC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289110.png)

![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B289115.png)
![9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B289118.png)
![4-[4-(2,4-Dimethyl-benzenesulfonyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B289120.png)


![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)
![N-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]-3-(3,5-dimethylpyrazol-1-yl)propanamide](/img/structure/B289133.png)


![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(2-phenylethyl)-1-piperazinyl]-2-propanol](/img/structure/B289136.png)